Morphothion
Overview
Description
Morphothion does not appear to be the direct subject of the provided papers; however, the papers discuss various synthetic strategies and applications of morpholine derivatives, which may be related to the context of Morphothion. Morpholines are a class of organic chemical compounds characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The papers provided detail several methods for synthesizing substituted morpholines, which are important in pharmaceuticals and as intermediates in organic synthesis. For instance, the synthesis of trans-2,5-disubstituted morpholines is described using enantiopure epoxides with amino alcohols, addressing the challenge of regioselective hydroxyl activation and ring closure . Other strategies include the use of aziridines and azetidines with haloalcohols , morpholine amides with silyllithium species , and a multicomponent approach involving epichlorohydrin and olefins . The biological relevance of C-substituted morpholines is also highlighted, noting their presence in natural products and their applications in antidepressants, appetite suppressants, antitumor agents, and antioxidants8.
Synthesis Analysis
The synthesis of morpholine derivatives is a key focus across several papers. Enantioselective and diastereoselective methods are commonly employed to achieve high yields and selectivity. For example, a chemoenzymatic approach is used to synthesize cis- and trans-2,5-disubstituted morpholines with excellent enantioselectivity and diastereoselectivity . A one-pot reaction involving Pd(0)-catalyzed and Fe(III)-catalyzed heterocyclization is described for the diastereoselective synthesis of various substituted morpholines . Additionally, a new strategy involving a Pd-catalyzed carboamination reaction is presented for synthesizing cis-3,5-disubstituted morpholines . These methods demonstrate the versatility and innovation in morpholine synthesis, which could be relevant for the synthesis of Morphothion if it is a morpholine derivative.
Molecular Structure Analysis
While the papers do not directly analyze the molecular structure of Morphothion, they do provide insights into the structural aspects of morpholine derivatives. The stereochemistry of the substituents on the morpholine ring is a significant consideration in the synthesis processes described. The papers discuss the importance of achieving specific cis- or trans-configurations, as well as the challenges associated with regioselectivity and diastereoselectivity . These structural analyses are crucial for understanding the physical and chemical properties of the synthesized compounds and their potential biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of morpholine derivatives are diverse and include ring-opening reactions of epoxides and aziridines , reactions of morpholine amides with silyllithium species , and multicomponent processes . The use of Lewis acids, base-mediated intramolecular ring closure, and reductive detosylation are some of the reaction steps highlighted . These reactions are carefully designed to control the stereochemistry and functional group placement on the morpholine ring, which is essential for the desired properties of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by the substituents on the ring. The papers describe the synthesis of a variety of substituted morpholines, including mono-, di-, and trisubstituted derivatives, as well as spiro morpholines and ring-fused morpholines9. These modifications can affect properties such as solubility, boiling point, and reactivity. The biological relevance of these compounds is also discussed, with specific attention to their roles in natural products and medicinal chemistry8. Understanding these properties is important for the application of morpholine derivatives in various fields, including pharmaceuticals and organic synthesis.
Scientific Research Applications
Cell Migration in Microfluidic Platforms :
- Chung et al. (2009) developed a microfluidic platform to study cellular morphogenesis, particularly capillary growth and endothelial cell migration. This platform can be used to study angiogenesis and the migration of various cell types under controlled conditions (Chung et al., 2009).
Morphometrics for Biologists :
- Bookstein (2018) discusses morphometrics, a field combining geometry, statistics, and anatomy to study organismal form. This interdisciplinary approach is applicable to various biological research areas, including zoology, paleontology, and medicine (Bookstein, 2018).
Mechanisms of Morphogenesis :
- Davies (2005) provides an account of the mechanisms generating shape and form in embryos, integrating data and computer modeling to understand morphogenesis in different organisms, including prokaryotes and animals (Davies, 2005).
Geometric Morphometrics in Systematics :
- Barčiová (2009) highlights the use of geometric morphometrics in systematics, particularly for analyzing morphometric variation in animals. This method has improved understanding in ecological and evolutionary studies (Barčiová, 2009).
Patterning and Morphogenesis from Cells to Organisms :
- Goryachev and Mallo (2020) discuss the integration of cell biology and developmental biology to understand morphogenesis, emphasizing the role of interdisciplinary approaches in this field (Goryachev & Mallo, 2020).
Quantitative Studies of Morphogenesis :
- Cooper and Albertson (2008) argue for the application of quantitative methods in experimental embryology, suggesting that such approaches can enhance understanding of developmental patterns (Cooper & Albertson, 2008).
Revolution in Morphometrics :
- Rohlf and Marcus (1993) describe a revolution in morphometric methodologies, enhancing the ability to capture and analyze shape information in biological studies (Rohlf & Marcus, 1993).
Morphometrics in Skeletal Tissue Engineering :
- Reddi (1998) discusses the role of morphogenetic proteins in tissue engineering, specifically in bone regeneration and the potential applications in other tissues and organs (Reddi, 1998).
MorphoJ Software for Geometric Morphometrics
:
- Klingenberg (2011) introduces MorphoJ, a software package for geometric morphometric analysis, highlighting its integration with molecular genetic and ecological information (Klingenberg, 2011).
The Chemical Basis of Morphogenesis :
- Turing (1952) proposed a model for morphogenesis involving reaction-diffusion systems, offering a theoretical framework for understanding pattern formation in biological systems (Turing, 1952).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO4PS2/c1-11-14(15,12-2)16-7-8(10)9-3-5-13-6-4-9/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHGWXIWFHGPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042172 | |
Record name | Morphothion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morphothion | |
CAS RN |
144-41-2 | |
Record name | Morphothion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morphothion [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morphothion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morphothion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MORPHOTHION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9MBL2263 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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